molecular formula C8H9ClN2 B13088453 3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine

3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine

Cat. No.: B13088453
M. Wt: 168.62 g/mol
InChI Key: UNTZQCURYGQUJJ-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine is a heterocyclic compound that features a cyclopenta[b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . Another approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine is not well-documented. its potential as an enzyme inhibitor suggests that it may interact with specific molecular targets, such as active sites of enzymes, through binding interactions that inhibit their activity. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine is unique due to the presence of the chlorine atom, which allows for further functionalization through substitution reactions

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

InChI

InChI=1S/C8H9ClN2/c9-6-3-5-1-2-7(10)8(5)11-4-6/h3-4,7H,1-2,10H2

InChI Key

UNTZQCURYGQUJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)N=CC(=C2)Cl

Origin of Product

United States

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